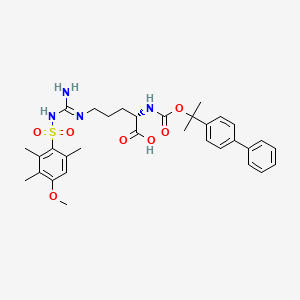
(2R,5S)-2,5-二氨基己二酸二盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,5S)-2,5-Diaminohexanedioic acid dihydrochloride is a diamino acid derivative that features two amino groups attached to a hexanedioic acid backbone. This compound is notable for its stereochemistry, with the (2R,5S) configuration indicating the specific spatial arrangement of its atoms. It is often used in various scientific research applications due to its unique chemical properties.
科学研究应用
(2R,5S)-2,5-Diaminohexanedioic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including its role in enzyme inhibition and receptor modulation.
Industry: It is used in the production of polymers and other materials with specific functional properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5S)-2,5-Diaminohexanedioic acid dihydrochloride typically involves the use of specific starting materials and reagents under controlled conditionsThe reaction conditions often require careful temperature control and the use of solvents to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as batch processing or continuous flow synthesis. These methods are designed to maximize yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as crystallization and recrystallization are often employed to purify the final product .
化学反应分析
Types of Reactions
(2R,5S)-2,5-Diaminohexanedioic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups can yield oxo derivatives, while reduction of the carboxylic acid groups can produce alcohols .
作用机制
The mechanism of action of (2R,5S)-2,5-Diaminohexanedioic acid dihydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. It can also modulate receptor activity by binding to receptor sites and altering their conformation and function .
相似化合物的比较
Similar Compounds
(2R,5S)-2,5-Diaminohexanoic acid: A similar compound without the dihydrochloride salt form.
(2R,5S)-2,5-Diammoniohexanoate: The conjugate acid form of (2R,5S)-2,5-Diaminohexanoic acid.
Uniqueness
(2R,5S)-2,5-Diaminohexanedioic acid dihydrochloride is unique due to its specific stereochemistry and the presence of the dihydrochloride salt, which can influence its solubility, stability, and reactivity compared to its analogs .
属性
CAS 编号 |
213686-09-0 |
|---|---|
分子式 |
C6H13ClN2O4 |
分子量 |
212.63 g/mol |
IUPAC 名称 |
(2S,5R)-2,5-diaminohexanedioic acid;hydrochloride |
InChI |
InChI=1S/C6H12N2O4.ClH/c7-3(5(9)10)1-2-4(8)6(11)12;/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12);1H/t3-,4+; |
InChI 键 |
XIZDISSKXQKPPY-HKTIBRIUSA-N |
SMILES |
C(CC(C(=O)O)N)C(C(=O)O)N.Cl.Cl |
手性 SMILES |
C(C[C@@H](C(=O)O)N)[C@H](C(=O)O)N.Cl |
规范 SMILES |
C(CC(C(=O)O)N)C(C(=O)O)N.Cl |
同义词 |
(2R,5S)-2,5-Diaminohexanedioicaciddihydrochloride; 213686-09-0; AKOS015911730; AK-34085; FT-0647501; (5R,2S)-2,5-Diaminoadipicaciddihydrochloride; I14-37360 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


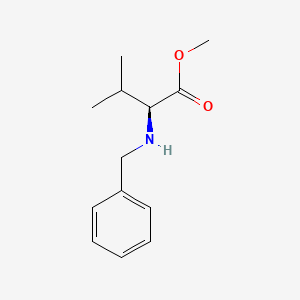
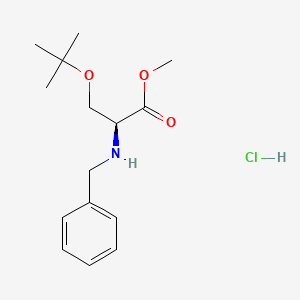


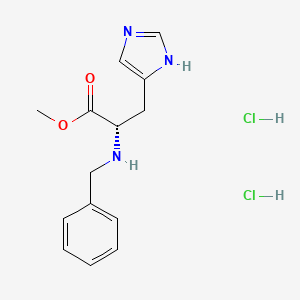

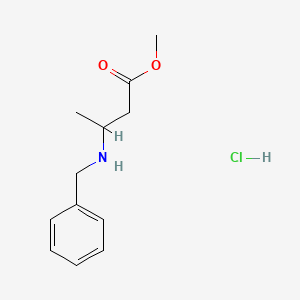





![Cyclohexanamine;(2S,3R)-3-[(2-methylpropan-2-yl)oxy]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]butanoic acid](/img/structure/B613236.png)
